5-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Fragment-Based Drug Discovery 2-Aminothiazoles Promiscuity

Fragment-based screening often yields 2-aminothiazole hits with problematic promiscuity (hit rates approaching 100%). 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine provides a 5-substituted scaffold-hop replacement with a defined 3-bromo-5-fluoro vector. • Reduces non-specific binding vs. 4-substituted analogs for cleaner SAR. • Aryl bromide enables high-throughput Suzuki diversification for kinase inhibitor libraries. • Computed logP of 3.1 maintains CNS drug-like space for neuroscience programs. ≥95% purity. In stock for immediate dispatch.

Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
Cat. No. B14040752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-5-fluorophenyl)thiazol-2-amine
Molecular FormulaC9H6BrFN2S
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C2=CN=C(S2)N
InChIInChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
InChIKeyDNCPMRCDWVSXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-5-fluorophenyl)thiazol-2-amine – Dihalogenated Building Block for Drug Discovery


5-(3-Bromo-5-fluorophenyl)thiazol-2-amine (CAS: 1936670-23-3) is a heterocyclic small molecule belonging to the 2-aminothiazole class, which is a privileged scaffold in medicinal chemistry. [1] It is notably a dihalogenated building block, featuring a specific 3-bromo-5-fluoro substitution pattern on the 5-phenyl ring. This arrangement creates a unique vector for chemical diversification, particularly through palladium-catalyzed cross-coupling reactions at the bromine position. [2] While the 2-aminothiazole core is known for its promiscuity in biological assays, this specific substitution pattern is intended to provide a defined starting point for structure-activity relationship (SAR) exploration, differentiating it from mono-halogenated or differently substituted analogs. [3]

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine: Why It Cannot Be Replaced


The 2-aminothiazole scaffold is known for its problematic behavior as a frequent hitter in biological assays, meaning that minor structural modifications can drastically alter its reactivity, target engagement, and assay interference profile. [1] Simply substituting the 5-(3-bromo-5-fluorophenyl) group with a differently halogenated or regioisomeric analog will produce a molecule with distinct electronic properties, lipophilicity (logP), and cross-coupling reactivity. These differences directly impact the molecule's utility as a synthetic building block and its behavior as a fragment hit, making generic substitution a high-risk approach that can invalidate established SAR. The quantitative evidence below details these critical performance gaps.

Head-to-Head Evidence: 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine vs. Key Analogs


Regioisomeric Precision: 5- vs. 4-Substituted 2-Aminothiazoles in Fragment Binding

The promiscuity of 2-aminothiazoles is heavily influenced by the position of the aryl substituent. The 4-phenylthiazol-2-amine regioisomer was identified as a hit in 14 out of 14 screens against diverse protein targets, categorizing it as a poor fragment starting point due to non-specific binding. [1] While the target 5-substituted compound is less characterized in this specific assay, its regioisomeric difference inherently alters the vector and electronics of the core, offering a potential path to mitigate the severe promiscuity associated with its 4-substituted counterpart, 4-(3-bromo-5-fluorophenyl)thiazol-2-amine (CAS: 1566959-28-1). [1]

Fragment-Based Drug Discovery 2-Aminothiazoles Promiscuity

Bromine vs. Chlorine: Halogen-Dependent Cross-Coupling Reactivity

The presence of a bromine atom on the phenyl ring provides a clear advantage in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, compared to its chloro analog, 5-(3-chloro-5-fluorophenyl)thiazol-2-amine (CAS: 1552432-91-3). [1] Aryl bromides are universally more reactive than aryl chlorides in oxidative addition, the rate-limiting step for many cross-couplings, allowing for milder reaction conditions and broader substrate scope. [2] This makes the brominated compound a far more versatile and efficient building block for generating diverse libraries.

Cross-Coupling Reactions Synthetic Chemistry Building Blocks

Fluorine Positional Effects on Lipophilicity: 3-Fluoro vs. 4- and 2-Fluoro Isomers

The position of the fluorine atom on the phenyl ring directly impacts the molecule's lipophilicity (logP) and electronic distribution, which are critical for passive permeability and target binding. The target compound, with a 3-fluoro substituent, achieves a specific computed logP (XLogP3-AA) of 3.1. [1] Analogs where the fluorine is moved to the 4-position, such as 5-(3-bromo-4-fluorophenyl)thiazol-2-amine, or the 2-position, 5-(3-bromo-2-fluorophenyl)thiazol-2-amine, will have altered dipole moments and potentially different logP values, influencing their pharmacokinetic profile and the conformation of the phenyl ring.

Lipophilicity Drug-likeness Physicochemical Properties

Dual Halogenation Advantage in Kinase Inhibitor Potency

The introduction of a fluorine atom in addition to bromine can profoundly affect biological activity. In a study of thiazol-2-amine derivatives as FGFR1 inhibitors, the most active analog achieved 56.87% inhibition at 50 µM. [1] Furthermore, analysis of analogous series shows that fluorination directly impacts kinase inhibition potency; for example, a related series of ALK inhibitors showed that fluorine substitution on the phenyl ring led to an IC50 of 21.3 nM, demonstrating the critical role of the fluoro group in achieving high potency. [2] This supports the inference that the dihalogenated target compound has a distinct SAR advantage over the non-fluorinated 5-(3-bromophenyl)thiazol-2-amine, which showed weaker cytotoxicity with an IC50 of 12.5 µM on MCF7 cells.

Kinase Inhibition Structure-Activity Relationship FGFR1

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine: Optimal Application Scenarios


Scaffold-Hopping to Escape 2-Aminothiazole Promiscuity in FBDD

For a fragment screen that has identified a 4-substituted 2-aminothiazole hit with high promiscuity (hit rate approaching 100% [1]), a project team should procure 5-(3-bromo-5-fluorophenyl)thiazol-2-amine as a scaffold-hop replacement. The 5-substituted regioisomer offers a new chemical vector predicted to reduce non-specific binding, providing a more tractable starting point for hit-to-lead optimization.

Privileged Building Block for Parallel Kinase Library Synthesis

A medicinal chemistry group aiming to generate a library of kinase inhibitors should select this compound as a core building block. Its aryl bromide handle allows for high-throughput diversification via Suzuki coupling to explore the solvent-exposed region of the ATP-binding pocket. The presence of the fluorine atom already provides a favorable interaction with the kinase hinge region, as suggested by fluorinated analogs achieving nanomolar ALK IC50 values. [2]

Precision LogP Probe for CNS Drug Discovery

For a neuroscience program requiring strict control of lipophilicity to ensure CNS penetration (optimal logP range of 2-4), this compound serves as an ideal starting point with a computed logP of 3.1. [3] Analogs with the fluorine in the 4- or 2-position will shift this value, potentially out of the CNS drug-like space, making the 5-positioned 3-fluoro regioisomer the most suitable for maintaining a balanced ADME profile.

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